Cas no 6291-07-2 (5-Chloronaphthalene-1-sulfonyl Chloride)

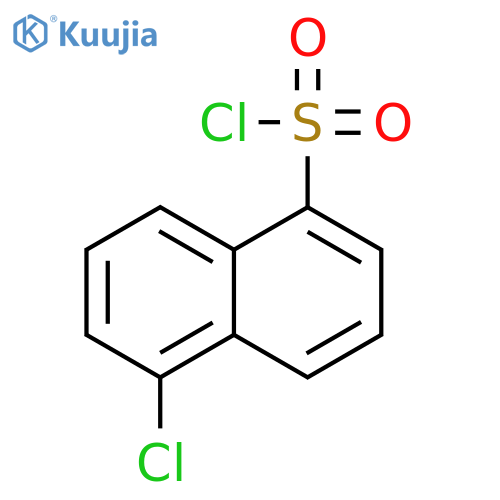

6291-07-2 structure

商品名:5-Chloronaphthalene-1-sulfonyl Chloride

5-Chloronaphthalene-1-sulfonyl Chloride 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenesulfonylchloride, 5-chloro-

- 5-Chloronaphthalene-1-sulfonyl Chloride

- 5-CHLORONAPHTHALENE-1-SULPHONYL CHLORIDE

- 5-Chlor-1-naphthalinsulfonylchlorid

- 5-Chlor-naphthalin-1-sulfonylchlorid

- 5-chloro-1-naphthalenesulfonyl chloride

- 5-chloronaphthalene sulfonylchloride

- 5-chloro-naphthalene-1-sulfonyl chloride

- 5-chloro-naphthalene-1-sulphonyl chloride

- OR7100T

- AKOS016016542

- CS-0317454

- SCHEMBL639426

- NSC-4618

- 5-chloronaphthalene-1-sulfonyl chloride, AldrichCPR

- EN300-175308

- AT23941

- DB-073218

- 6291-07-2

- DTXSID90277885

- NSC4618

- MFCD00269949

- PS-10847

- ZELWQFZGPMGHRI-UHFFFAOYSA-N

-

- MDL: MFCD00269949

- インチ: InChI=1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H

- InChIKey: ZELWQFZGPMGHRI-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)Cl

計算された属性

- せいみつぶんしりょう: 259.94700

- どういたいしつりょう: 259.947

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 42.5A^2

じっけんとくせい

- 色と性状: 黄色結晶固体

- 密度みつど: 1.516

- ゆうかいてん: 94-95

- ふってん: 375.4°C at 760 mmHg

- フラッシュポイント: 180.9°C

- 屈折率: 1.649

- PSA: 42.52000

- LogP: 4.50150

5-Chloronaphthalene-1-sulfonyl Chloride セキュリティ情報

5-Chloronaphthalene-1-sulfonyl Chloride 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

5-Chloronaphthalene-1-sulfonyl Chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB245913-500 mg |

5-Chloronaphthalene-1-sulphonyl chloride |

6291-07-2 | 500 mg |

€161.00 | 2023-07-20 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-210314-1 g |

5-Chloronaphthalene-1-sulfonyl Chloride, |

6291-07-2 | 1g |

¥2,407.00 | 2023-07-11 | ||

| TRC | C371000-2g |

5-Chloronaphthalene-1-sulfonyl Chloride |

6291-07-2 | 2g |

$ 426.00 | 2023-04-18 | ||

| Apollo Scientific | OR7100T-500mg |

5-Chloronaphthalene-1-sulphonyl chloride |

6291-07-2 | 500mg |

£195.00 | 2025-02-20 | ||

| TRC | C371000-10g |

5-Chloronaphthalene-1-sulfonyl Chloride |

6291-07-2 | 10g |

$ 1654.00 | 2023-04-18 | ||

| Enamine | EN300-175308-0.5g |

5-chloronaphthalene-1-sulfonyl chloride |

6291-07-2 | 95% | 0.5g |

$164.0 | 2023-09-20 | |

| Enamine | EN300-175308-0.1g |

5-chloronaphthalene-1-sulfonyl chloride |

6291-07-2 | 95% | 0.1g |

$62.0 | 2023-09-20 | |

| abcr | AB245913-100mg |

5-Chloronaphthalene-1-sulphonyl chloride |

6291-07-2 | 100mg |

€75.60 | 2023-09-12 | ||

| Aaron | AR00EEJZ-250mg |

5-Chloronaphthalene-1-sulfonyl chloride |

6291-07-2 | 98% | 250mg |

$84.00 | 2025-02-13 | |

| Enamine | EN300-175308-10g |

5-chloronaphthalene-1-sulfonyl chloride |

6291-07-2 | 95% | 10g |

$1040.0 | 2023-09-20 |

5-Chloronaphthalene-1-sulfonyl Chloride 関連文献

-

2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

6291-07-2 (5-Chloronaphthalene-1-sulfonyl Chloride) 関連製品

- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:6291-07-2)5-Chloronaphthalene-1-sulfonyl Chloride

清らかである:99%

はかる:1g

価格 ($):302.0